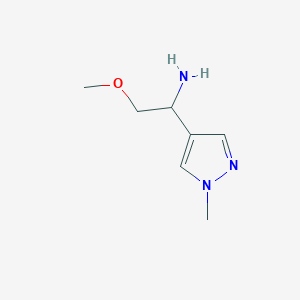

2-Methoxy-1-(1-methyl-1H-pyrazol-4-YL)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

The primary targets of 2-Methoxy-1-(1-methyl-1H-pyrazol-4-YL)ethan-1-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is known that the compound contains a pyrazole ring, which is a common structural motif in many biologically active compounds . Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects .

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives, it is likely that this compound interacts with multiple pathways .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity .

This compound, like other pyrazole derivatives, holds promise for a wide range of potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-4-YL)ethan-1-amine typically involves the reaction of a substituted aniline with triethylamine in the presence of dichloromethane under an ice-water bath . Chloroacetyl chloride is then added dropwise to the mixture. This method ensures the formation of the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-1-(1-methyl-1H-pyrazol-4-YL)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-1-(1-methyl-1H-pyrazol-4-YL)ethan-1-amine has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine dihydrochloride

- (Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one

Uniqueness

2-Methoxy-1-(1-methyl-1H-pyrazol-4-YL)ethan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to similar compounds.

Biologische Aktivität

2-Methoxy-1-(1-methyl-1H-pyrazol-4-YL)ethan-1-amine is a compound that has garnered interest due to its unique structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C7H13N3O

SMILES: CN1C=C(C=N1)C(COC)N

InChI: InChI=1S/C7H13N3O/c1-10-4-6(3-9-10)7(8)5-11-2/h3-4,7H,5,8H2,1-2H3

The compound features a methoxy group and a pyrazole ring, which are known to influence its reactivity and biological interactions. The presence of the methoxy group enhances solubility, potentially improving bioavailability in therapeutic applications .

The specific biological targets of this compound remain largely unidentified. However, it is hypothesized that the compound interacts with various biochemical pathways due to the structural characteristics typical of pyrazole derivatives. These interactions may include:

- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Interaction: Possible binding to neurotransmitter receptors or other cellular receptors.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives. While specific data on this compound is limited, similar compounds have demonstrated significant antibacterial and antifungal activities. For instance, a study reported minimum inhibitory concentration (MIC) values for related compounds against various bacterial strains:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| Compound C | P. aeruginosa | 0.015 |

These findings suggest that this compound may exhibit similar activities, warranting further investigation .

Antiparasitic Activity

Research indicates that pyrazole derivatives possess antileishmanial and antimalarial properties. The ongoing studies aim to evaluate the efficacy of this compound against these parasitic infections, which could lead to significant therapeutic advancements in treating diseases like leishmaniasis and malaria .

Case Studies

A notable case study involving related pyrazole compounds demonstrated their effectiveness in inhibiting the growth of Leishmania parasites in vitro. The study reported:

| Compound | IC50 (µM) | Effectiveness |

|---|---|---|

| Pyrazole Derivative X | 5.6 | High |

| Pyrazole Derivative Y | 12.3 | Moderate |

These results provide a benchmark for evaluating the biological activity of this compound in future experiments .

Eigenschaften

IUPAC Name |

2-methoxy-1-(1-methylpyrazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-10-4-6(3-9-10)7(8)5-11-2/h3-4,7H,5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTVMGZNJFYTBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(COC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.